molecular formula C20H17NO2S B14634254 N-Phenyl-2-(phenylmethanesulfinyl)benzamide CAS No. 54705-27-0

N-Phenyl-2-(phenylmethanesulfinyl)benzamide

Cat. No.: B14634254
CAS No.: 54705-27-0
M. Wt: 335.4 g/mol
InChI Key: FFYNYCAGYMODTO-UHFFFAOYSA-N
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Description

N-Phenyl-2-(phenylmethanesulfinyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with phenyl and phenylmethanesulfinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(phenylmethanesulfinyl)benzamide typically involves the reaction of benzamide with phenylmethanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Dissolve benzamide in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add phenylmethanesulfinyl chloride to the reaction mixture while maintaining the temperature at around 0°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Purify the product using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-(phenylmethanesulfinyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Formation of N-Phenyl-2-(phenylmethanesulfonyl)benzamide.

    Reduction: Formation of N-Phenyl-2-(phenylmethanesulfanyl)benzamide.

    Substitution: Formation of nitro or halogen-substituted derivatives of this compound.

Scientific Research Applications

N-Phenyl-2-(phenylmethanesulfinyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Phenyl-2-(phenylmethanesulfinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylbenzamide: Lacks the phenylmethanesulfinyl group, making it less reactive in certain chemical reactions.

    N-Phenyl-2-(phenylmethanesulfanyl)benzamide: Contains a sulfide group instead of a sulfinyl group, leading to different chemical properties and reactivity.

    N-Phenyl-2-(phenylmethanesulfonyl)benzamide: Contains a sulfone group, making it more oxidized and potentially more stable.

Uniqueness

N-Phenyl-2-(phenylmethanesulfinyl)benzamide is unique due to the presence of the phenylmethanesulfinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

CAS No.

54705-27-0

Molecular Formula

C20H17NO2S

Molecular Weight

335.4 g/mol

IUPAC Name

2-benzylsulfinyl-N-phenylbenzamide

InChI

InChI=1S/C20H17NO2S/c22-20(21-17-11-5-2-6-12-17)18-13-7-8-14-19(18)24(23)15-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22)

InChI Key

FFYNYCAGYMODTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3

Origin of Product

United States

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